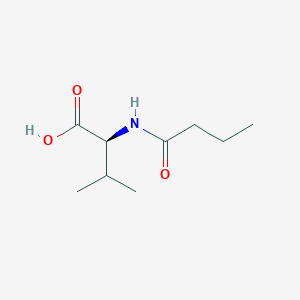
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group and a carboxylic acid group attached to the triazole ring
准备方法
The synthesis of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,3-triazole-4-carboxylic acid with 2-chloroethylamine under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion.
In an industrial setting, the production of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid may involve larger-scale equipment and optimized reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the synthesis.
化学反应分析
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or ethanol. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.
科学研究应用
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid has found applications in various scientific research fields:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA or proteins, leading to the disruption of cellular processes. The chloroethyl group can undergo nucleophilic substitution reactions with biological macromolecules, resulting in the formation of adducts that interfere with normal cellular functions.
相似化合物的比较
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea. These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the carboxylic acid group in 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid imparts unique properties, making it suitable for specific reactions and applications that other triazole derivatives may not be able to achieve.
Conclusion
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of novel compounds and materials. Ongoing research continues to explore its applications and mechanisms of action, further expanding its utility in different domains.
属性
分子式 |
C5H6ClN3O2 |
|---|---|
分子量 |
175.57 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C5H6ClN3O2/c6-1-2-9-3-4(5(10)11)7-8-9/h3H,1-2H2,(H,10,11) |
InChI 键 |
KIMWMHCEZOYKQW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=NN1CCCl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)


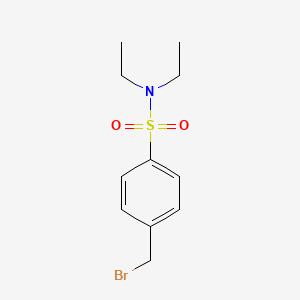
![{[2-(5-chloro-1-methyl-1H-indole-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]methyl}dimethylamine](/img/structure/B13573084.png)

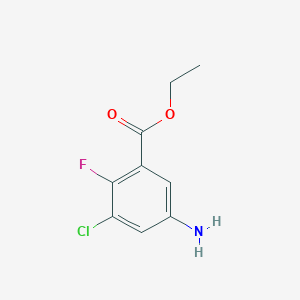
![tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride](/img/structure/B13573103.png)
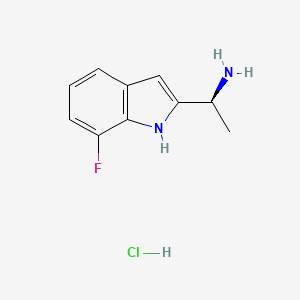
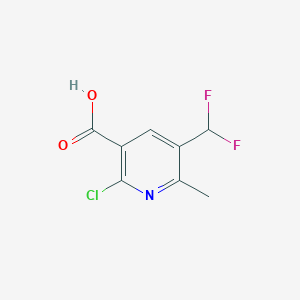
![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B13573113.png)
![2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride](/img/structure/B13573121.png)
![[3-(Aminomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13573123.png)
